![molecular formula C8H15N B13547110 (S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
(S)-7-Methyl-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-methyl-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-methyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. The starting materials are readily available, and conventional chemical transformations are employed. Minimal chromatographic purifications are required to afford the title compound .
Industrial Production Methods
While specific industrial production methods for (7S)-7-methyl-6-azaspiro[3
Análisis De Reacciones Químicas
Types of Reactions
(7S)-7-methyl-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Aplicaciones Científicas De Investigación
(7S)-7-methyl-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: It can be used in the synthesis of materials with specific properties .
Mecanismo De Acción
The mechanism by which (7S)-7-methyl-6-azaspiro[3.4]octane exerts its effects involves interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-azaspiro[3.4]octane: Similar in structure but lacks the methyl group at the 7th position.
6-azaspiro[3.4]octane: Another similar compound with slight structural variations.
Uniqueness
The presence of the methyl group at the 7th position in (7S)-7-methyl-6-azaspiro[3.4]octane distinguishes it from other similar compounds. This structural feature can influence its reactivity and interactions in various applications .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(7S)-7-methyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
LXZYDFHXZDFHAN-ZETCQYMHSA-N |
SMILES isomérico |
C[C@H]1CC2(CCC2)CN1 |
SMILES canónico |
CC1CC2(CCC2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


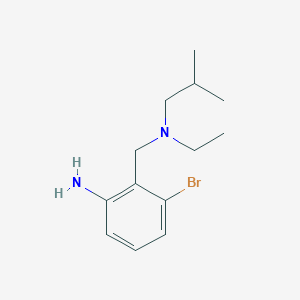
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
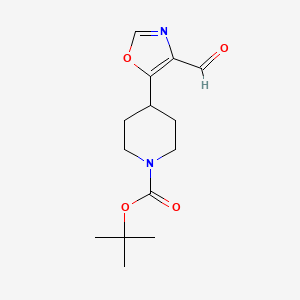
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
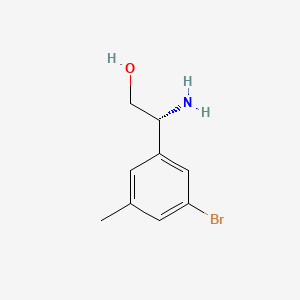
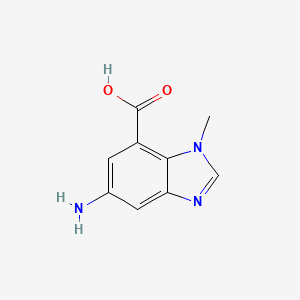
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
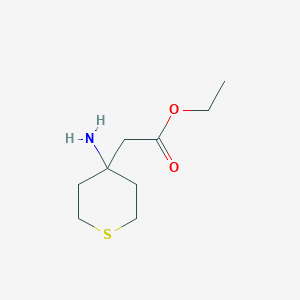
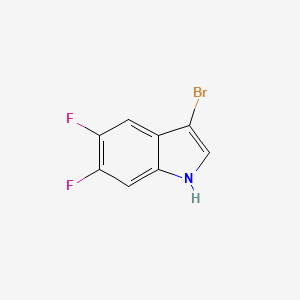
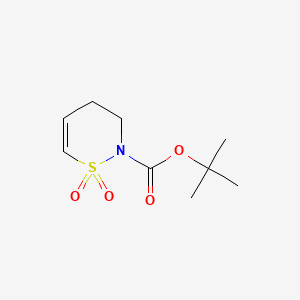
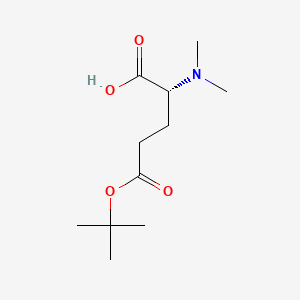
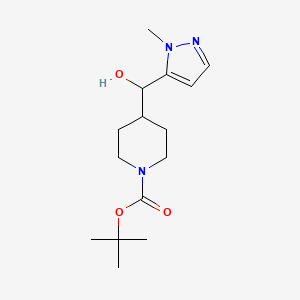

![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
